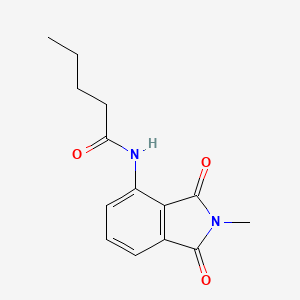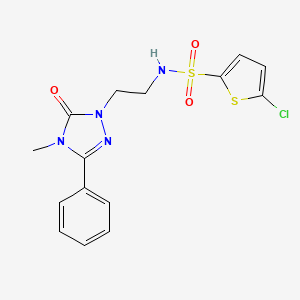
5-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide” is a novel antithrombotic agent . It is a highly potent and selective, direct Factor Xa inhibitor with excellent in vivo antithrombotic activity .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with CbzCl in THF at -20 °C, followed by n-BuLi in THF from -78 °C to room temperature. The mixture is then refluxed in a 9:1 solution of EtOH/H2O. The next steps involve MsCl and NEt3 in CH2Cl2 from 0 °C to room temperature, potassium phthalimide in CH3CN, and N,N¢-carbonyldiimidazole (CDI) and DMAP in THF under reflux .Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human Factor Xa has been determined . This has clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis
The compound is a low molecular weight, orally administrable inhibitor of blood clotting factor Xa . It can be employed for the prophylaxis, secondary prophylaxis, and/or treatment of various thromboembolic diseases .Physical and Chemical Properties Analysis
The compound is an amorphous form with a glass transition temperature of about 83 °C .Scientific Research Applications
Synthesis and Cytotoxicity Applications
- Researchers have explored the synthesis of similar compounds and evaluated their cytotoxicity. For instance, the study by Arsenyan, Rubina, and Domracheva (2016) focused on the synthesis of aminomethylselenopheno[3,2-b]thiophene sulfonamides and their cytotoxicity against various cell lines, indicating potential applications in cancer research (Arsenyan, Rubina, & Domracheva, 2016).
Ocular Hypotensive Activity
- The compound has been linked to research in ocular health, particularly in the context of glaucoma. Prugh et al. (1991) synthesized similar sulfonamide derivatives and evaluated them for topical ocular hypotensive activity in glaucoma models, suggesting potential therapeutic applications (Prugh et al., 1991).
Antibacterial Properties
- The antibacterial properties of similar compounds have been a subject of interest. Azab, Youssef, and El-Bordany (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, highlighting the potential of these compounds in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Urease Inhibition and Antibacterial Agent
- A study by Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives and their application as urease inhibitors and antibacterial agents. This indicates the compound's potential in addressing specific enzymatic processes and bacterial growth (Noreen et al., 2017).
Cerebrovasodilatation and Anticonvulsant Activities
- Barnish et al. (1981) explored derivatives of similar compounds for cerebrovasodilatation and anticonvulsant activities, suggesting possible applications in neurological disorders (Barnish et al., 1981).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have shown a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Compounds with similar structures have been known to interact with multiple biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound has been described as having a good pharmacokinetic profile . .
Result of Action
Similar compounds have been known to exert a wide range of biological effects, likely due to their interactions with multiple targets and pathways .
Future Directions
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to changes in cellular function .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 5-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide in animal models have not been extensively studied. Similar compounds have been investigated for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Please note: The information provided in this article is based on research into similar compounds, as specific studies on this compound are limited .
Properties
IUPAC Name |
5-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3S2/c1-19-14(11-5-3-2-4-6-11)18-20(15(19)21)10-9-17-25(22,23)13-8-7-12(16)24-13/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYIWXMZQJICFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
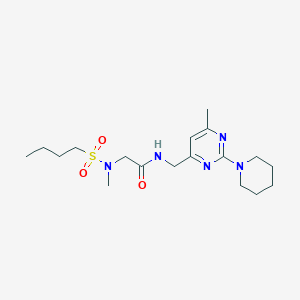
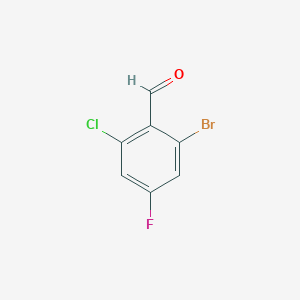
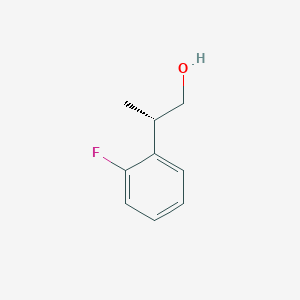
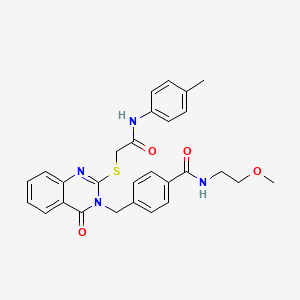
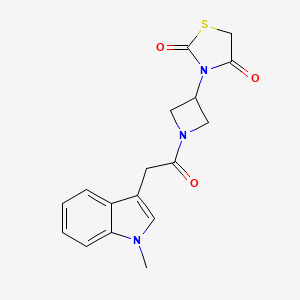
![4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2467049.png)
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2467050.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)
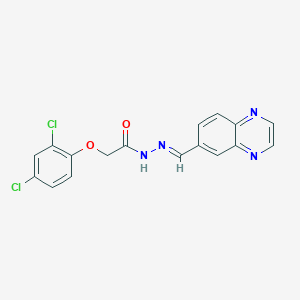
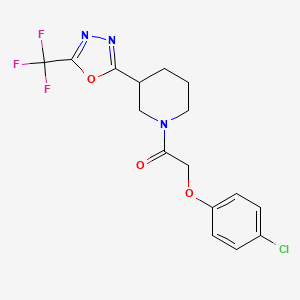
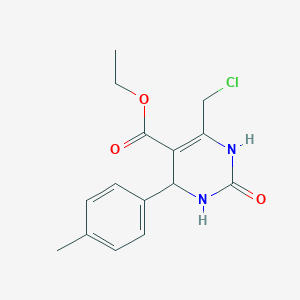
![1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2467057.png)
